6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE
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Overview
Description
6,7-Dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of isoquinoline, chromen, and carbothioamide, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves multiple steps, including the formation of the isoquinoline core, the introduction of the chromen moiety, and the attachment of the carbothioamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For example, the use of strong acids or bases may be required to facilitate certain reaction steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
6,7-Dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives, chromen derivatives, and carbothioamide-containing molecules. Examples include:
- 6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide
- 6,7-Dimethoxy-2,4-quinazolinedione[4][4]
Uniqueness
What sets 6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE apart is its unique combination of functional groups and structural elements
Properties
IUPAC Name |
6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O5S/c1-18-7-5-6-8-24(18)31-30(38)32-12-11-20-14-27(34-3)28(35-4)16-23(20)25(32)17-36-21-9-10-22-19(2)13-29(33)37-26(22)15-21/h5-10,13-16,25H,11-12,17H2,1-4H3,(H,31,38) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJOWFJUBVTSKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC5=C(C=C4)C(=CC(=O)O5)C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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